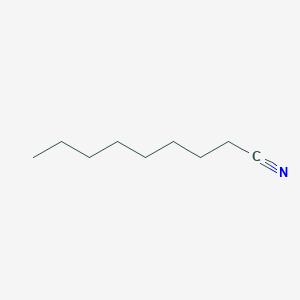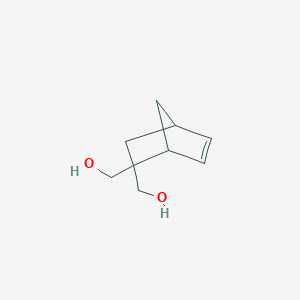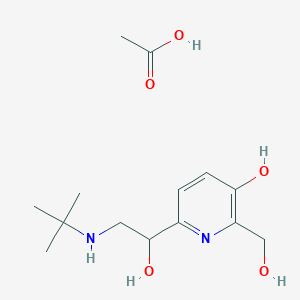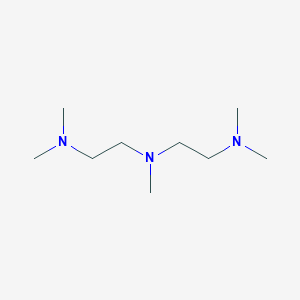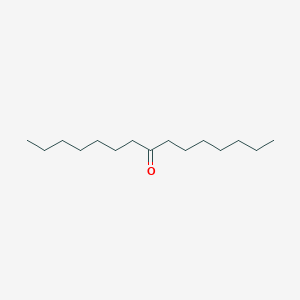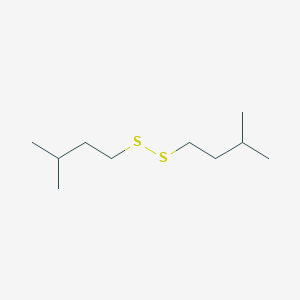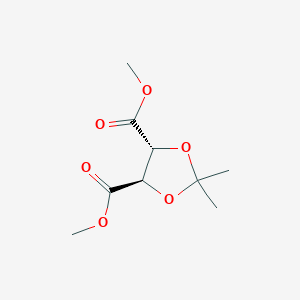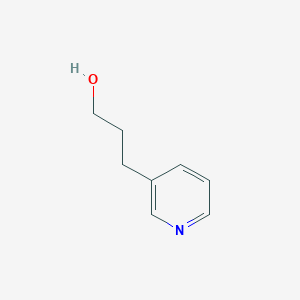
3-Pyridinepropanol
Vue d'ensemble
Description
3-Pyridinepropanol, also known as 3-Pyridin-2-yl-1-propanol, is an organic compound with a molecular formula of C7H9NO. It is a colorless liquid with a characteristic odor and has a boiling point of 145°C. This compound is a type of pyridine derivative, which is a heterocyclic aromatic organic compound containing a nitrogen atom in a six-membered ring. This compound has a wide range of applications in the chemical and pharmaceutical industries.
Applications De Recherche Scientifique
OLED Applications
3-Pyridinepropanol derivatives have been effectively utilized in the field of optoelectronics, particularly in the development of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). The construction of bipolar host materials using derivatives of this compound has shown promise in enhancing the performance and efficiency of OLEDs. The manipulation of electronic parameters through structural variations in these materials has led to the creation of high-efficiency blue, green, and white PhOLEDs with significant operational stability and low-efficiency roll-off, indicating their potential for practical applications in display and lighting technologies (Li et al., 2016).
Water Purification
The degradation of pyridine, a nitrogen heterocyclic compound, in drinking water has been a focus of scientific research, with this compound derivatives playing a role in this process. The use of a dielectric barrier discharge (DBD) system, which incorporates this compound derivatives, has shown effectiveness in removing pyridine from drinking water. This approach leverages the strong oxidizing power of ozone and hydroxyl radicals produced by the DBD system, leading to the formation of various degradation products. The comprehensive analysis of these degradation mechanisms provides valuable insights for the treatment of nitrogen heterocyclic compounds in water and highlights the potential of this compound derivatives in environmental applications (Li et al., 2017).
Antimalarial Activity
This compound has been instrumental in synthesizing oxygenated analogues of marine 3-alkylpyridine alkaloids. These analogues exhibit promising antimalarial activity, with some compounds significantly reducing parasitaemia. The selectivity index of these compounds suggests their potential as a novel class of substances for treating malaria, underlining the medicinal relevance of this compound in the development of new therapeutic agents (Hilário et al., 2011).
Complex Formation and Catalysis
Research into the complex formation of this compound with various metals has opened new avenues in the field of coordination chemistry and catalysis. The formation of Cu(II) halido complexes with this compound and its structural analysis have provided insights into the coordination geometry and weak interactions within these complexes. These findings have implications for the synthesis of novel materials and catalytic applications, highlighting the versatile role of this compound in inorganic chemistry (Lah & Leban, 2010).
Spectroscopic and Quantum Chemical Studies
The characterization of compounds like this compound through spectroscopic and quantum chemical studies has provided detailed insights into their structural and electronic properties. These studies have facilitated a deeper understanding of the vibrational modes, electronic transitions, and charge density distributions of these compounds, contributing to advancements in fields like nonlinear optics and drug design (Reddy et al., 2019).
Safety and Hazards
When handling 3-Pyridinepropanol, it’s important to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Propriétés
IUPAC Name |
3-pyridin-3-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7,10H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGAIMFLQLPTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022198 | |
| Record name | 3-(3-Pyridyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2859-67-8 | |
| Record name | 3-Pyridinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2859-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinepropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002859678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinepropanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinepropanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(3-Pyridyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-pyridyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Pyridinepropanol a suitable starting material for developing antiparasitic agents?
A: this compound offers a unique scaffold for exploring structure-activity relationships (SAR) due to its flexible propanol side chain and the presence of the pyridine ring. This structure allows for various modifications, leading to diverse analogues with potentially enhanced activity and selectivity against parasites. For instance, researchers synthesized a series of oxygenated 3-alkylpyridine analogues from this compound using Williamson etherification. [, ] These modifications proved crucial in influencing the compounds' interaction with parasitic targets.
Q2: How do the synthesized 3-alkylpyridine analogues derived from this compound exhibit antiparasitic activity?
A: While the exact mechanism of action remains to be fully elucidated, research suggests that these analogues demonstrate significant antiparasitic activity. In vitro studies revealed that several oxygenated 3-alkylpyridine analogues effectively reduced parasitemia in Plasmodium falciparum cultures, the parasite responsible for malaria. [] Similarly, some analogues displayed potent leishmanicidal activity against both promastigote and amastigote forms of Leishmania amazonensis and Leishmania braziliensis, parasites causing leishmaniasis. [] These findings highlight the potential of this compound derivatives as lead compounds for developing novel antiparasitic drugs.
Q3: Beyond its application in antiparasitic drug development, what other research avenues are being explored with this compound?
A: Beyond its role in medicinal chemistry, this compound also finds applications in coordination chemistry. Researchers have utilized it as a bridging ligand to synthesize novel Cu(II) oxalate coordination polymers. [] These polymers exhibit interesting magnetic properties, making them potentially valuable in materials science. This example underscores the versatility of this compound as a building block across different scientific disciplines.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


